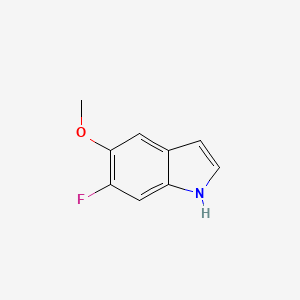
6-Fluoro-5-méthoxy-1H-indole
Vue d'ensemble
Description
6-Fluoro-5-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The addition of fluorine and methoxy groups to the indole structure can significantly alter its chemical and biological properties, making 6-Fluoro-5-methoxy-1H-indole an interesting compound for scientific research.
Applications De Recherche Scientifique
6-Fluoro-5-methoxy-1H-indole has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
6-Fluoro-5-methoxy-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
6-Fluoro-5-methoxy-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 6-Fluoro-5-methoxy-1H-indole, have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions can lead to either inhibition or activation of the enzymes, affecting the metabolic pathways of other compounds. Additionally, 6-Fluoro-5-methoxy-1H-indole may bind to specific receptors, modulating their signaling pathways and influencing cellular responses .
Cellular Effects
6-Fluoro-5-methoxy-1H-indole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . This can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, 6-Fluoro-5-methoxy-1H-indole may affect cellular metabolism by interacting with metabolic enzymes and influencing the production of key metabolites .
Molecular Mechanism
The molecular mechanism of action of 6-Fluoro-5-methoxy-1H-indole involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, 6-Fluoro-5-methoxy-1H-indole may inhibit or activate enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-5-methoxy-1H-indole can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, the long-term exposure to 6-Fluoro-5-methoxy-1H-indole may result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Fluoro-5-methoxy-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have also been observed, where the compound’s activity significantly changes at specific dosage levels . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
6-Fluoro-5-methoxy-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For example, cytochrome P450 enzymes play a crucial role in the oxidation and reduction of indole derivatives . These metabolic reactions can lead to the formation of active or inactive metabolites, influencing the compound’s overall biological activity . Additionally, 6-Fluoro-5-methoxy-1H-indole may affect metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 6-Fluoro-5-methoxy-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, certain transporters may facilitate the uptake of 6-Fluoro-5-methoxy-1H-indole into cells, while binding proteins may sequester the compound in specific tissues . These processes are crucial for determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 6-Fluoro-5-methoxy-1H-indole is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 6-Fluoro-5-methoxy-1H-indole may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Méthodes De Préparation
The synthesis of 6-Fluoro-5-methoxy-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For industrial production, modern techniques such as transition metal-catalyzed reactions and one-pot multi-component reactions are often employed to improve yield and efficiency .
Analyse Des Réactions Chimiques
6-Fluoro-5-methoxy-1H-indole undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.
Comparaison Avec Des Composés Similaires
6-Fluoro-5-methoxy-1H-indole can be compared with other indole derivatives such as:
5-Fluoro-1H-indole: Lacks the methoxy group, which can affect its biological activity and chemical reactivity.
5-Methoxy-1H-indole: Lacks the fluorine atom, which can influence its pharmacokinetic properties.
6-Fluoro-1H-indole: Lacks the methoxy group, affecting its overall bioactivity.
The presence of both fluorine and methoxy groups in 6-Fluoro-5-methoxy-1H-indole makes it unique, offering a distinct combination of chemical and biological properties that can be exploited for various applications.
Propriétés
IUPAC Name |
6-fluoro-5-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANYGEQACAPBOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591491 | |
| Record name | 6-Fluoro-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63762-83-4 | |
| Record name | 6-Fluoro-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1318880.png)
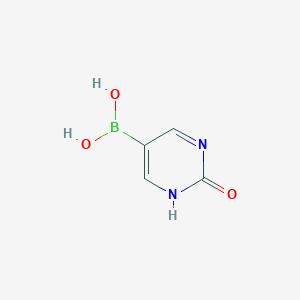

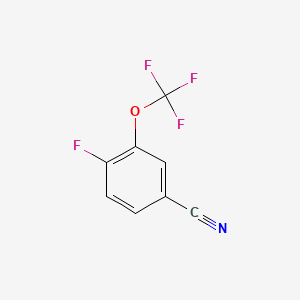
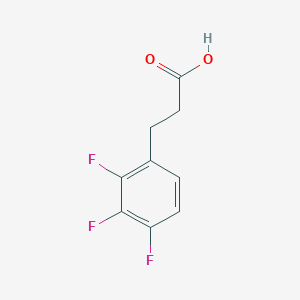
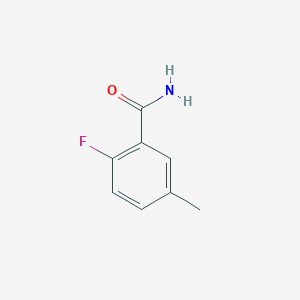
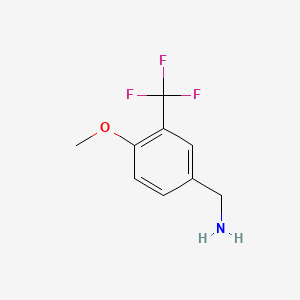
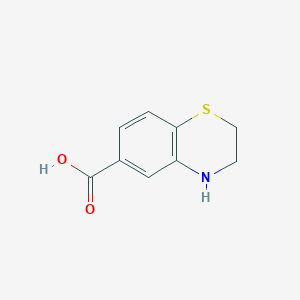

![1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine](/img/structure/B1318907.png)




